2,2-Diethylpent-4-enal

decarbonylative annulation cyclopentene synthesis tertiary aldehyde reactivity

2,2-Diethylpent-4-enal (CAS 71201-99-5; synonym: 4-Pentenal, 2,2-diethyl-) is an unsaturated aliphatic aldehyde with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol. It is characterized by a pent-4-enal backbone bearing two ethyl substituents at the α-position (C-2), creating a quaternary carbon center adjacent to the aldehyde functionality.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 71201-99-5
Cat. No. B12653326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethylpent-4-enal
CAS71201-99-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC(CC)(CC=C)C=O
InChIInChI=1S/C9H16O/c1-4-7-9(5-2,6-3)8-10/h4,8H,1,5-7H2,2-3H3
InChIKeyOSMBRCLJMASATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethylpent-4-enal (CAS 71201-99-5): Procurement-Relevant Identity and Physicochemical Profile


2,2-Diethylpent-4-enal (CAS 71201-99-5; synonym: 4-Pentenal, 2,2-diethyl-) is an unsaturated aliphatic aldehyde with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It is characterized by a pent-4-enal backbone bearing two ethyl substituents at the α-position (C-2), creating a quaternary carbon center adjacent to the aldehyde functionality . Key physicochemical properties include a boiling point of 181.2 °C at 760 mmHg, a flash point of 56 °C, a density of 0.826 g/cm³, a refractive index of 1.427, and a computed polar surface area (PSA) of 17.07 Ų . The compound is classified under EINECS 275-259-8 and is commercially available from a limited number of suppliers .

Why 2,2-Diethylpent-4-enal Cannot Be Replaced by Generic α,α-Disubstituted Aldehydes: The Structural Basis for Non-Interchangeability


Among α,α-disubstituted pent-4-enals, the identity of the quaternary-carbon substituents dictates both physicochemical behavior and reaction outcome in synthetically valuable transformations. In the metal-free oxidative decarbonylative [3+2] annulation reported by Zou et al. (2018), 2,2-diethylpent-4-enal (2b) afforded cyclopentene product 3ab in 58% yield with phenylacetylene under TBHP/PhCl at 100 °C, whereas the closely related analog 2-ethyl-2-methylpent-4-enal (2c) gave 65% and the chain-extended 2,2-diethylhex-4-enal (2d) gave only 51% [1]. More critically, secondary alkyl aldehydes and aldehydes lacking the γ,δ-unsaturation gave only trace product under identical conditions, demonstrating that the tertiary γ,δ-unsaturated aldehyde motif—with its specific steric and electronic profile conferred by the two ethyl groups—is a prerequisite for productive reactivity [1]. Procurement of a generic α,α-disubstituted aldehyde without verifying the identity of both the quaternary substituents and the olefin position thus carries a quantifiable risk of reaction failure.

Quantitative Differentiation Evidence for 2,2-Diethylpent-4-enal (CAS 71201-99-5) vs. Closest Structural Analogs


Yield in Metal-Free [3+2] Decarbonylative Annulation: 2,2-Diethylpent-4-enal vs. 2-Ethyl-2-methylpent-4-enal and 2,2-Diethylhex-4-enal

In the metal-free oxidative decarbonylative [3+2] annulation with phenylacetylene (TBHP, PhCl, 100 °C, 12 h, Ar), 2,2-diethylpent-4-enal (substrate 2b) delivered cyclopentene product 3ab in 58% isolated yield. Under identical conditions, the structurally analogous 2-ethyl-2-methylpent-4-enal (2c) gave 65% yield (product 3ac, d.r. = 1:1), while 2,2-diethylhex-4-enal (2d) gave 51% (product 3ad) [1]. These data establish that the 2,2-diethyl substitution pattern on the pent-4-enal scaffold occupies a distinct position within the structure–activity landscape of tertiary γ,δ-unsaturated aldehydes for this synthetically valuable transformation.

decarbonylative annulation cyclopentene synthesis tertiary aldehyde reactivity

Boiling Point Differentiation: 2,2-Diethylpent-4-enal vs. 2,2-Dimethylpent-4-enal

The normal boiling point of 2,2-diethylpent-4-enal is reported as 181.2 °C at 760 mmHg, which is approximately 57 °C higher than that of its closest lower homolog 2,2-dimethylpent-4-enal (bp 124–125 °C at 760 mmHg) . This substantial difference arises from the replacement of two methyl groups with two ethyl groups at the quaternary center (ΔMW = +28.05 g/mol), which increases the molecular weight, polarizability, and van der Waals surface area. The flash point similarly shifts from approximately 18 °C (65 °F) for the dimethyl analog to 56 °C for the diethyl compound [1].

physicochemical property distillation purification window

Lipophilicity (XLogP) and Rotatable Bond Differentiation: Impact on Partitioning and Conformational Flexibility

The computed XLogP value for 2,2-diethylpent-4-enal is approximately 2.4, compared with 1.7 for 2,2-dimethylpent-4-enal [1]. This ΔXLogP of +0.7 units corresponds to a roughly 5-fold increase in predicted octanol–water partition coefficient. Additionally, 2,2-diethylpent-4-enal possesses 5 rotatable bonds versus 3 for the dimethyl analog, reflecting the two additional methylene units in the ethyl substituents . The topological polar surface area remains nearly identical (17.07 vs. 17.1 Ų), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bond acceptor capacity at the aldehyde oxygen.

lipophilicity logP ADME partition coefficient

Chemoselectivity Gate: Tertiary γ,δ-Unsaturated Aldehydes vs. Secondary and Primary Aldehydes in [3+2] Annulation

The Zou et al. (2018) study systematically tested aldehydes of different substitution patterns: tertiary γ,δ-unsaturated aldehydes (2a–2e) uniformly afforded cyclopentene products, whereas secondary alkyl aldehyde 2f and the six-membered-ring homolog 2,2-dimethylhex-5-enal (2g) gave only trace product [1]. Primary aldehydes (e.g., 2-phenylacetaldehyde 2k) underwent a divergent decarbonylative hydroalkylation pathway instead, yielding acyclic alkenes (40% for 5bk) [1]. This establishes a binary reactivity gate wherein the quaternary α-carbon—present in 2,2-diethylpent-4-enal and its tertiary analogs—is obligatory for cyclopentene formation under these conditions.

chemoselectivity radical annulation tertiary aldehyde requirement

Refractive Index as an Identity and Purity Proxy: 2,2-Diethylpent-4-enal vs. 2,2-Dimethylpent-4-enal

The reported refractive index (n20/D) for 2,2-diethylpent-4-enal is 1.427, whereas the literature value for 2,2-dimethylpent-4-enal is 1.4203 [1]. This Δn of +0.0067 is readily distinguishable by standard laboratory refractometry and provides a rapid, non-destructive identity check to discriminate between these two structurally similar aldehydes upon receipt, complementing more resource-intensive techniques such as NMR or GC-MS.

refractive index quality control identity verification

Evidence-Backed Application Scenarios for 2,2-Diethylpent-4-enal (CAS 71201-99-5)


Synthesis of Polysubstituted Cyclopentenes via Metal-Free [3+2] Decarbonylative Annulation

2,2-Diethylpent-4-enal serves as a competent tertiary γ,δ-unsaturated aldehyde substrate for the metal-free oxidative decarbonylative [3+2] annulation with terminal aryl and heteroaryl alkynes, furnishing 2,2-diethyl-substituted cyclopentenes in 58% isolated yield [1]. This method avoids transition-metal catalysts entirely, using only TBHP as oxidant in PhCl at 100 °C, and is compatible with electron-rich, electron-deficient, and heteroaryl alkynes [1]. Researchers developing metal-free routes to functionalized cyclopentene building blocks for medicinal chemistry or natural product synthesis should prioritize this compound over secondary or primary aldehyde alternatives, which are unreactive under the same conditions [1].

Construction of Quaternary Carbon-Containing Molecular Scaffolds

The pre-installed quaternary carbon at the α-position of 2,2-diethylpent-4-enal provides a strategic entry point for assembling molecules that require a sterically congested tetra-substituted carbon center. The aldehyde functionality enables further elaboration via established carbonyl chemistry (e.g., Strecker amino acid synthesis, reductive amination, Grignard addition), while the terminal olefin offers orthogonal reactivity for cross-metathesis, hydroboration, or Heck coupling [1]. This dual-reactivity profile, combined with the enhanced lipophilicity (XLogP ≈ 2.4) conferred by the two ethyl groups, makes it a valuable building block for fragment-based drug discovery programs targeting non-polar binding pockets .

Methodology Development and Reaction Scope Studies on Tertiary Aldehyde Reactivity

As a representative tertiary γ,δ-unsaturated aldehyde, 2,2-diethylpent-4-enal occupies a defined position in the substrate scope hierarchy established by Zou et al. (2018): its 58% yield sits between the 65% yield of the 2-ethyl-2-methyl analog (2c) and the 51% yield of the chain-extended 2,2-diethylhex-4-enal (2d) [1]. This graded response makes it a useful probe substrate for investigating electronic and steric effects in radical-mediated decarbonylative annulation reactions. Laboratories engaged in reaction methodology development can employ this compound as a calibrated benchmark to assess new catalyst systems or oxidant combinations against a published baseline [1].

Quality Control and Identity Verification Protocols for Procurement

Upon receipt, 2,2-diethylpent-4-enal can be rapidly distinguished from its closest structural analog, 2,2-dimethylpent-4-enal, by refractive index measurement (n20/D = 1.427 vs. 1.4203) or by boiling point (181.2 °C vs. 124–125 °C) [1]. These orthogonal physicochemical identifiers, combined with the distinct molecular ion (m/z 140.12018 for C₉H₁₆O by HRMS), provide a straightforward three-point identity verification protocol that does not require authentic samples of the comparator [1]. Procurement specifications should include a minimum purity threshold verified by GC and a refractive index tolerance of ±0.002.

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